![molecular formula C9H7N3 B14680861 7H-Imidazo[1,5,4-DE]quinoxaline CAS No. 36726-38-2](/img/structure/B14680861.png)
7H-Imidazo[1,5,4-DE]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Imidazo[1,5,4-DE]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Imidazo[1,5,4-DE]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
7H-Imidazo[1,5,4-DE]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles like amines and thiols under basic conditions.
Major Products
科学的研究の応用
7H-Imidazo[1,5,4-DE]quinoxaline and its derivatives have been extensively studied for their biological activities. They exhibit a wide range of pharmacological properties, including:
Anticancer Activity: Effective against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neuroprotective Effects: Potential for treating neurodegenerative diseases such as Parkinson’s disease.
Antimicrobial Properties: Active against various bacterial and fungal pathogens.
Enzyme Inhibition: Inhibitors of phosphodiesterases and kinases, which are important in signal transduction pathways.
作用機序
The mechanism of action of 7H-Imidazo[1,5,4-DE]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterases and kinases . The compound also interacts with adenosine and benzodiazepine receptors, contributing to its neuroprotective and anticonvulsant effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Thiazolo[3,4-a]quinoxaline: Features a thiazole ring fused to the quinoxaline moiety.
Uniqueness
7H-Imidazo[1,5,4-DE]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
36726-38-2 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC名 |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1,3-6H,2H2 |
InChIキー |
XJJFKOQNJPJYTR-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C3C1=NC=CN3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



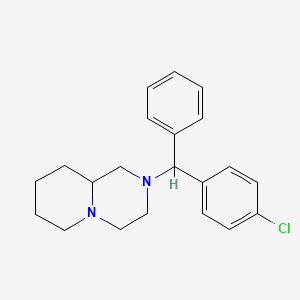
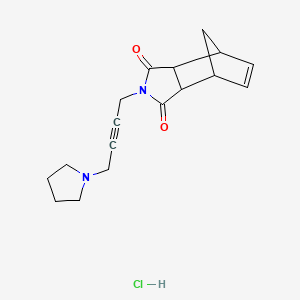
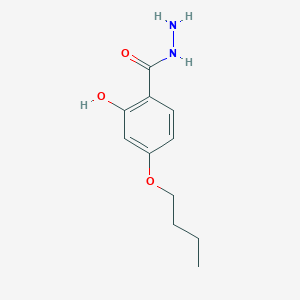
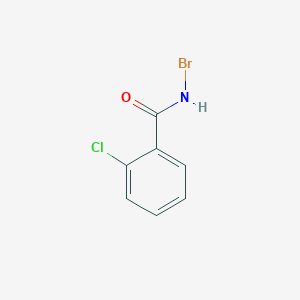
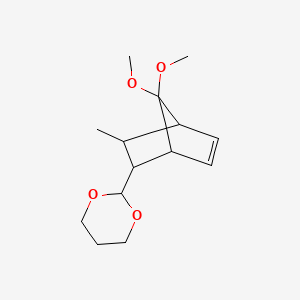

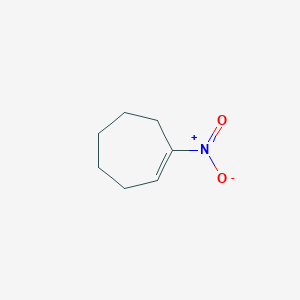
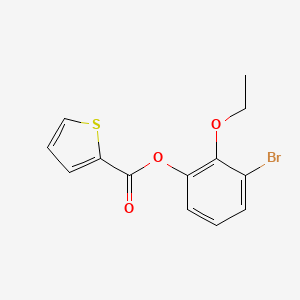

![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
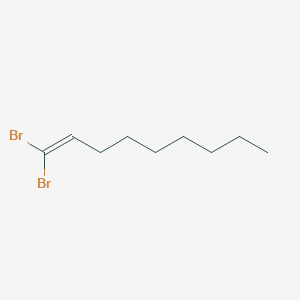
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
